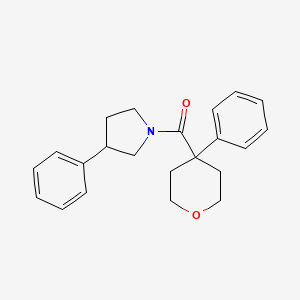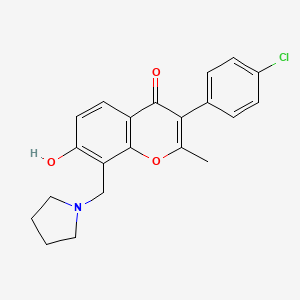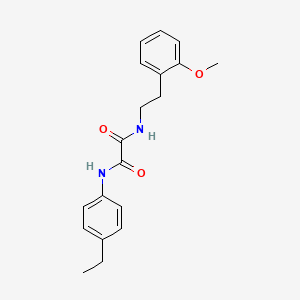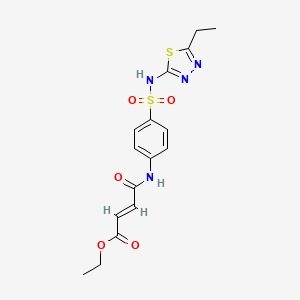![molecular formula C22H19NO3 B2838871 (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 380342-08-5](/img/structure/B2838871.png)
(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a similar compound, N′-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . This might suggest a possible synthetic route for “(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid”.科学的研究の応用
Chemiluminescence in Analytical Chemistry
The chemiluminescence of methoxycarbonylphenyl 10-methyl-10λ4-2,7-disubstituted acridine-9-carboxylate derivatives, which are closely related to the compound , has been extensively studied. These derivatives exhibit significant chemiluminescence intensities at pH 7−10 and have been applied in the measurement of hydrogen peroxide, indicating potential applications in analytical chemistry and bioassays for detecting reactive oxygen species or other analytes in complex biological matrices (Nakazono et al., 2020).
Electrochemical Studies and Organic Synthesis
The electrochemical behavior of closely related compounds, such as 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, suggests that these molecules can undergo significant transformations under various conditions. These transformations include reductions and oxidations leading to different cyclic compounds, which could be explored in the synthesis of new organic molecules with potential pharmacological activities (David et al., 1995).
Anticancer Research
Derivatives of acridine, such as acronycine analogues, have shown cytotoxic activities against murine leukemia cells in vitro. This demonstrates the potential for acridine derivatives in developing new anticancer agents. The research on benzo[c]pyrano[3,2-h]acridin-7-one derivatives and their activities suggests that modifications of the acridine core can lead to significant biological activities, which could be relevant for the compound (Bongui et al., 2005).
Photophysical Properties and Photorelease Mechanisms
The synthesis of fluorescent ester conjugates by coupling carboxylic acids with 9-methylacridine demonstrates the utility of acridine derivatives in creating environment-sensitive fluorophores. These compounds exhibit photophysical properties that are highly sensitive to the polarity, hydrogen-bonding capacity, and pH of their environment. Such characteristics are valuable in designing fluorescent probes for biological imaging and photorelease mechanisms for controlled drug delivery (Jana et al., 2013).
Catalysis and Material Science
Schiff base copper(II) complexes involving methoxyphenylmethylidene derivatives have been studied as efficient and selective catalysts in alcohol oxidation. This showcases the potential of acridine derivatives in catalysis, possibly extending to the synthesis of polymers, fine chemicals, and environmentally friendly catalytic processes (Hazra et al., 2015).
特性
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-16-11-9-14(10-12-16)13-15-5-4-7-18-20(22(24)25)17-6-2-3-8-19(17)23-21(15)18/h2-3,6,8-13H,4-5,7H2,1H3,(H,24,25)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSBESPIMWAFGZ-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)


![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)

![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)
![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2838808.png)
![N-Ethyl-N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2838809.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)
